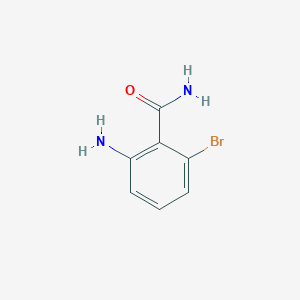

2-Amino-6-bromobenzamide

Description

2-Amino-6-bromobenzamide (C₇H₇BrN₂O) is a halogen-substituted benzamide derivative characterized by an amino group at the 2-position and a bromine atom at the 6-position of the benzamide scaffold. It is synthesized via hydrolysis of 2-amino-6-bromobenzonitrile under acidic conditions, yielding a crystalline white solid with 86% efficiency and 100% purity, as confirmed by HPLC and LC/MS analysis . This compound is recognized as a versatile building block in organic synthesis and drug discovery, particularly in the development of heterocyclic frameworks like 2,3-dihydropyrrolo[1,2-a]quinazolinones . However, its commercial availability has been discontinued, as noted by CymitQuimica in 2025 .

Properties

IUPAC Name |

2-amino-6-bromobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUSFTKHJJAFNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-bromobenzamide can be achieved through several methods. One common approach involves the bromination of 2-aminobenzamide. This can be done using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method can enhance the efficiency and yield of the reaction. Additionally, the use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-bromobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction reactions can convert the amide group to an amine.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boronic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as a solvent.

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium carbonate.

Major Products:

- Substituted benzamides

- Nitro or nitroso derivatives

- Aryl or vinyl-substituted benzamides

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

2-Amino-6-bromobenzamide has been investigated for its potential anticancer properties. Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study evaluated the cytotoxicity of 6-bromo-2-styrylquinazolinones, which are related to this compound, against human renal (TK-10), melanoma (UACC-62), and breast cancer (MCF-7) cell lines. The results indicated that certain derivatives displayed increased potency with IC50 values ranging from 14.96 μM to 37.18 μM, demonstrating moderate to high activity against these cancer types .

Antimicrobial Properties

In addition to its anticancer activity, this compound and its derivatives have also been tested for antimicrobial efficacy. The compounds were evaluated against a panel of Gram-positive and Gram-negative bacteria as well as fungi. The findings revealed that certain derivatives exhibited significant antimicrobial activity, suggesting their potential use as dual anticancer and antimicrobial agents .

Biological Evaluation

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction of this compound with various biological targets. These studies help in predicting the binding affinity and mode of interaction with proteins involved in cancer progression and microbial resistance. For example, the compound's ability to inhibit specific bromodomains has been explored, which are critical in chromatin remodeling and gene expression regulation .

In Vitro Studies

In vitro evaluations have demonstrated the compound's ability to affect cell viability and proliferation in cancerous cells. The biological assays conducted at varying concentrations (0.01 to 100 μM) provided insights into the dose-dependent effects of this compound derivatives on different cancer cell lines, reinforcing its potential therapeutic applications .

Material Science

Synthesis of Functional Materials

this compound has also found applications in the synthesis of functional materials. Its chemical structure allows it to serve as a precursor for various organic reactions, leading to the development of novel materials with specific properties. For instance, the compound can be utilized in the preparation of polymeric materials or as a building block for more complex organic molecules used in electronic devices or sensors .

Data Table: Summary of Biological Activities

| Compound | Cell Line | IC50 (μM) | Activity |

|---|---|---|---|

| 6-Bromo-2-styrylquinazolinone | TK-10 | 22.48 | Moderate Anticancer |

| 6-Bromo-2-styrylquinazolinone | UACC-62 | 14.96 | High Anticancer |

| 6-Bromo-2-styrylquinazolinone | MCF-7 | 37.18 | Moderate Anticancer |

| This compound | Various Bacteria | - | Significant Antimicrobial |

Case Studies

Case Study 1: Anticancer Activity Evaluation

A comprehensive study focused on evaluating the cytotoxic effects of various brominated benzamides, including derivatives of this compound, against a range of cancer cell lines. The study employed MTT assays to determine cell viability post-treatment with different concentrations of the compounds over a specified period .

Case Study 2: Molecular Interaction Studies

Another significant research effort involved molecular docking simulations to assess how this compound interacts with specific protein targets associated with cancer progression. The results indicated promising binding affinities, suggesting that this compound could serve as a lead for further drug development targeting these proteins .

Mechanism of Action

The mechanism of action of 2-Amino-6-bromobenzamide depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or proteases, leading to the modulation of cellular signaling pathways. The presence of the bromine atom can enhance the compound’s binding affinity to its molecular targets through halogen bonding interactions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features

2-Amino-6-bromobenzamide belongs to a family of 2-aminobenzamides with varying substituents at the 6-position. Key analogs include:

- 2-Amino-6-fluorobenzamide (17a): Fluorine substituent (smaller, highly electronegative).

- 2-Amino-6-chlorobenzamide (18a): Chlorine substituent (moderate size and electronegativity).

- 2-Amino-6-methylbenzamide (16a): Methyl group (electron-donating, non-halogen).

- 2-Amino-6-methoxybenzamide (20a): Methoxy group (bulky, electron-donating).

The bromine atom in this compound provides steric bulk and moderate electronegativity, influencing its reactivity and intermolecular interactions compared to lighter halogens or alkyl groups .

Physicochemical Properties

The bromine atom increases molecular weight and lipophilicity (logP ~1.8 estimated) compared to fluorine (logP ~0.5) or chlorine (logP ~1.3), enhancing membrane permeability but reducing aqueous solubility . The HPLC retention time of 8.26 min for this compound reflects its intermediate polarity .

Key Research Findings

- Reactivity: The bromine atom in this compound facilitates palladium-catalyzed couplings, enabling rapid diversification of heterocyclic libraries .

- Stability : Demonstrates high thermal stability (decomposition >200°C) compared to methoxy or methyl analogs, which degrade at lower temperatures .

- Commercial Status : Discontinued by suppliers like CymitQuimica, limiting large-scale applications despite its synthetic utility .

Biological Activity

2-Amino-6-bromobenzamide, a compound characterized by its unique bromine substitution and amino group, has been the subject of various biological evaluations. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activities, particularly in anticancer and antimicrobial contexts.

Chemical Structure

The molecular formula for this compound is with a molecular weight of approximately 201.05 g/mol. The structure features a bromine atom at the 6-position of the benzene ring and an amino group at the 2-position, which are critical for its biological interactions.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound was tested against human renal (TK-10), melanoma (UACC-62), and breast cancer (MCF-7) cell lines. The results indicated significant cytotoxicity, with IC50 values suggesting moderate to high efficacy.

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) |

|---|---|---|---|

| TK-10 | 22.48 | Parthenolide | 10.0 |

| UACC-62 | 14.96 | Parthenolide | 10.0 |

| MCF-7 | 37.18 | Parthenolide | 10.0 |

In a comparative study, the compound exhibited enhanced inhibitory activity against the tested cell lines compared to other derivatives, indicating its potential as a dual anticancer agent alongside antimicrobial properties .

Antimicrobial Activity

The antimicrobial evaluation of this compound has shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound was tested against common pathogens associated with nosocomial infections.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 μg/mL |

| Escherichia coli | 12 | 64 μg/mL |

| Candida albicans | 14 | 16 μg/mL |

These results indicate that the compound possesses significant antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets. Molecular docking studies suggest that it may inhibit key enzymes involved in cancer cell proliferation and bacterial growth. For instance, docking studies indicated potential interaction with epidermal growth factor receptors (EGFR), which are crucial in cancer signaling pathways .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Breast Cancer : A study demonstrated that derivatives of benzamide, including this compound, showed superior cytotoxicity compared to traditional chemotherapeutics like hydroxyurea, indicating their potential as novel anticancer agents .

- Antimicrobial Efficacy : Another study focused on the compound's efficacy against multidrug-resistant strains of bacteria, showing that it could serve as an effective treatment option where conventional antibiotics fail .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.